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Compound of Interest

Compound Name: Chlorodifluoroacetamide

Cat. No.: B1561516

Introduction

Chlorodifluoroacetamide (C2H2CIFz2NO), a halogenated amide, represents a molecule of
significant interest in various fields of chemical research, including agrochemicals and
pharmaceuticals, owing to the unique physicochemical properties imparted by its difluoroacetyl
group. A thorough understanding of its molecular structure and purity is paramount for its
application and development. Spectroscopic techniques, namely Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data
for unambiguous structural elucidation and characterization. This technical guide offers a
comprehensive analysis of the spectroscopic data of chlorodifluoroacetamide, providing
researchers, scientists, and drug development professionals with the necessary insights for its
confident identification and utilization. We will delve into the interpretation of its spectral
features, underpinned by established principles, and provide field-proven experimental
protocols for data acquisition.

Molecular Structure and Isotopic Considerations

A foundational understanding of the molecular structure of chlorodifluoroacetamide is crucial
for the interpretation of its spectroscopic data. The presence of chlorine and fluorine atoms
introduces isotopic complexities that are particularly relevant in mass spectrometry.

Caption: Molecular structure of chlorodifluoroacetamide.
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Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. For chlorodifluoroacetamide, electron ionization (El) is a common
method for generating ions, leading to characteristic fragmentation patterns that provide
valuable structural information.

Interpretation of the Mass Spectrum

The mass spectrum of chlorodifluoroacetamide is characterized by the presence of a
molecular ion peak and several key fragment ions. The isotopic distribution of chlorine (3°Cl and
37Clin an approximate 3:1 ratio) results in characteristic M+2 peaks for chlorine-containing
fragments.

Table 1. Key Mass Spectrometry Data for Chlorodifluoroacetamide[1]

Proposed . .
miz Structural Formula  Relative Intensity
Fragment lon

[C2H2CIF2NQ]*
129/131 CCIF2CONHz* Moderate
(Molecular lon)

94/96 [CCIFz]* CCIF2* High
[CFs]*

69 CFs* Low
(rearrangement)

44 [CONH2]* CONHz* High

The fragmentation of chlorodifluoroacetamide under electron ionization can be rationalized
as follows:

¢ a-Cleavage: The bond between the carbonyl carbon and the a-carbon is susceptible to
cleavage. This leads to the formation of the stable acylium ion [CONHz]* at m/z 44 and the
chlorodifluoromethyl radical.

e C-C Bond Cleavage: Cleavage of the C-C bond results in the formation of the
chlorodifluoromethyl cation [CCIF2]*, which gives a characteristic isotopic pattern at m/z 94
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and 96. This is often the base peak in the spectrum due to the stability of the carbocation.

o Rearrangement: A minor peak at m/z 69 corresponding to [CF3]* can be observed, likely
arising from rearrangement and fragmentation processes.

[CCIF2]*

[C2H2CIF2NO]* \ a-cleavage [CONH:]*

m/z 129/131 J m/z 44
rearrangement
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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